![molecular formula C15H13FO2 B124948 1-[3-Fluoro-4-(4-methoxyphenyl)phenyl]ethanone CAS No. 52806-73-2](/img/structure/B124948.png)
1-[3-Fluoro-4-(4-methoxyphenyl)phenyl]ethanone
Overview
Description
1-[3-Fluoro-4-(4-methoxyphenyl)phenyl]ethanone, also known as 3-F4MPE, is an important synthetic intermediate for the production of pharmaceuticals, agrochemicals, and other chemicals. It is an important fluorinated aromatic compound, and its synthesis, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions will be discussed in
Mechanism Of Action
The mechanism of action of 1-[3-Fluoro-4-(4-methoxyphenyl)phenyl]ethanone is not yet fully understood. However, it is believed that the compound acts as an inhibitor of enzyme activity, which results in the inhibition of various biochemical and physiological processes. In addition, 1-[3-Fluoro-4-(4-methoxyphenyl)phenyl]ethanone has been shown to interact with proteins and other biomolecules, which may be responsible for its biochemical and physiological effects.
Biochemical And Physiological Effects
The biochemical and physiological effects of 1-[3-Fluoro-4-(4-methoxyphenyl)phenyl]ethanone are not yet fully understood. However, it has been shown to inhibit the activity of enzymes involved in various biochemical and physiological processes. In addition, 1-[3-Fluoro-4-(4-methoxyphenyl)phenyl]ethanone has been shown to interact with proteins and other biomolecules, which may be responsible for its biochemical and physiological effects.
Advantages And Limitations For Lab Experiments
The use of 1-[3-Fluoro-4-(4-methoxyphenyl)phenyl]ethanone in lab experiments has several advantages. It is a relatively inexpensive compound and is easily synthesized. In addition, it is a versatile compound that can be used in a wide range of experiments. However, there are some limitations to its use in lab experiments. For example, the compound is not very stable and may degrade over time. In addition, the compound is highly toxic and should be handled with care.
Future Directions
The potential of 1-[3-Fluoro-4-(4-methoxyphenyl)phenyl]ethanone for scientific research is still being explored. In the future, it could be used in the synthesis of new drugs and agrochemicals, as well as in the development of new imaging and sensing probes. In addition, further research could be conducted to better understand the biochemical and physiological effects of the compound, as well as to improve its stability and reduce its toxicity.
Scientific Research Applications
1-[3-Fluoro-4-(4-methoxyphenyl)phenyl]ethanone is a versatile compound that finds many applications in scientific research. It has been used as an intermediate in the synthesis of a wide range of compounds, including drugs, agrochemicals, and other chemicals. It has also been used to study the structure-activity relationships of various compounds. In addition, 1-[3-Fluoro-4-(4-methoxyphenyl)phenyl]ethanone has been used in the synthesis of fluorescent probes for imaging and sensing applications.
properties
IUPAC Name |
1-[3-fluoro-4-(4-methoxyphenyl)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO2/c1-10(17)12-5-8-14(15(16)9-12)11-3-6-13(18-2)7-4-11/h3-9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNMKJPRHMAHVAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)C2=CC=C(C=C2)OC)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Fluoro-4'-methoxy-[1,1'-biphenyl]-4-yl)ethanone | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


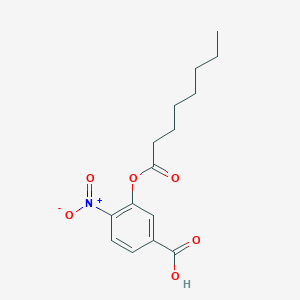
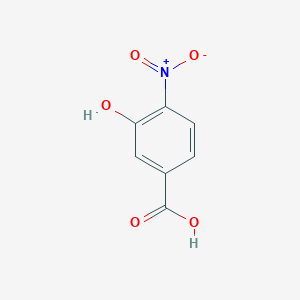
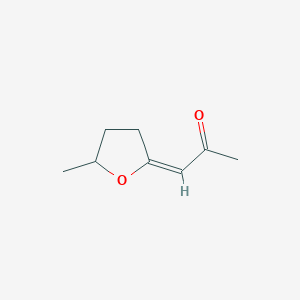
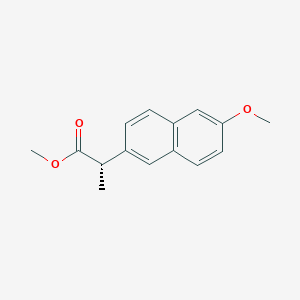
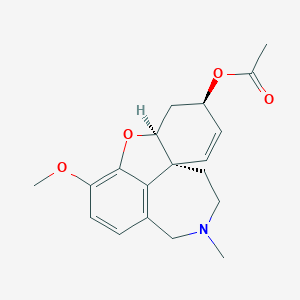
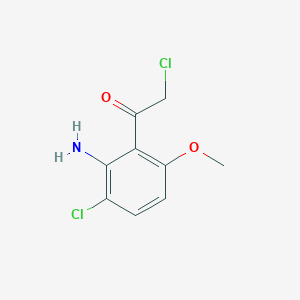
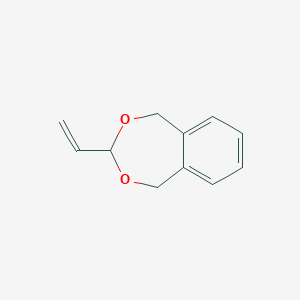
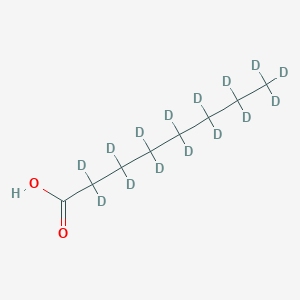
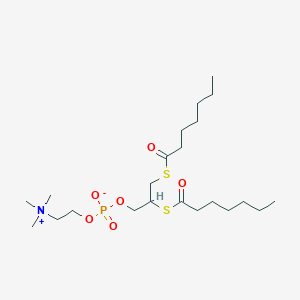
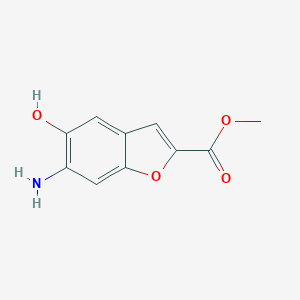
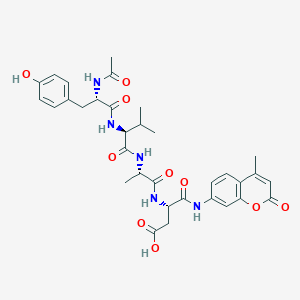
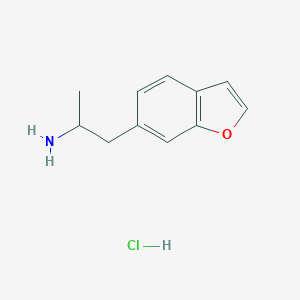
![5-Fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B124899.png)